Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate
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Overview
Description
Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a phenylpropyl group, and an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with 3-oxo-3-phenylpropyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of methyl 4-aminobenzoate attacks the carbonyl carbon of 3-oxo-3-phenylpropyl chloride, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated benzoate derivatives.
Scientific Research Applications
Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate.
Methyl 4-(3-oxo-3-phenylpropyl)benzoate: A structurally similar compound with a different functional group arrangement.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
89787-34-8 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
methyl 4-[methyl-(3-oxo-3-phenylpropyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO3/c1-19(13-12-17(20)14-6-4-3-5-7-14)16-10-8-15(9-11-16)18(21)22-2/h3-11H,12-13H2,1-2H3 |
InChI Key |
XGWVZKJZYOIGAG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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